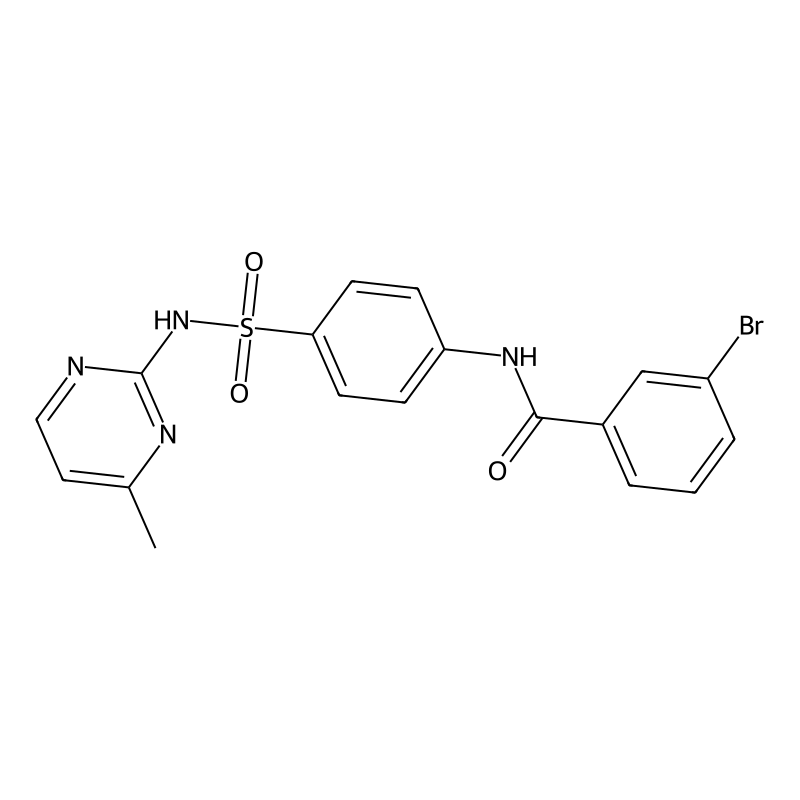

3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antimicrobial and Antiproliferative Agents

Scientific Field: Medicinal Chemistry

Summary of the Application: The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to the compound , has been synthesized and studied for its potential as an antimicrobial and antiproliferative agent .

Methods of Application or Experimental Procedures: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results or Outcomes: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a bromine atom, a benzamide moiety, and a sulfamoyl group attached to a pyrimidine derivative. Its molecular formula is with a molecular weight of approximately 447.31 g/mol . The presence of the bromine atom and the sulfonamide functionality suggests potential reactivity in various chemical transformations, making it an interesting compound for both synthetic and biological applications.

- Bromine: Bromine can be irritating to the skin, eyes, and respiratory system.

- Sulfonamides: Certain sulfonamides can have antibiotic properties or other biological effects. However, the specific effects of the present sulfamoyl group are unknown.

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles through nucleophilic substitution reactions, such as the Suzuki coupling.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

- Oxidation and Reduction: The compound may participate in oxidation and reduction reactions, particularly involving the sulfonamide group and the aromatic rings.

These reactions enable the compound to serve as a versatile intermediate in organic synthesis.

3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide exhibits significant biological activity, particularly in the field of medicinal chemistry. Compounds containing sulfamoyl groups are known to exhibit antimicrobial properties by inhibiting bacterial growth through interference with folic acid synthesis. This mechanism is similar to that of traditional sulfonamide antibiotics. Additionally, the presence of the pyrimidine moiety may enhance its activity against specific biological targets, making it a candidate for further pharmacological studies .

The synthesis of 3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide typically involves several steps:

- Bromination: The starting material, N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide, is brominated using brominating agents such as N-bromosuccinimide (NBS).

- Formation of Sulfamoyl Group: The sulfamoyl group is introduced by reacting an appropriate amine with a sulfonyl chloride.

- Coupling Reaction: The final product is obtained through coupling reactions under suitable conditions, often utilizing palladium-catalyzed methods for efficiency.

These methods can be optimized for yield and purity depending on the desired application.

The compound has potential applications in various fields:

- Medicinal Chemistry: Due to its antimicrobial properties, it can be explored as a lead compound for developing new antibiotics.

- Organic Synthesis: It serves as an important building block for synthesizing more complex molecules in pharmaceutical chemistry.

- Biological Research: The compound can be used in studies investigating enzyme inhibition mechanisms and other biological interactions involving sulfamoyl-containing compounds .

Interaction studies are crucial for understanding how 3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide interacts with biological targets. Preliminary studies suggest that compounds with similar structures may inhibit specific enzymes by mimicking natural substrates. This inhibition could disrupt essential metabolic pathways, leading to potential therapeutic effects against bacterial infections or other diseases .

Several compounds share structural similarities with 3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-bromo-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | Similar structure but differs in bromination position | |

| N-{4-[methyl(phenyl)sulfamoyl]phenyl}benzamide | Lacks bromine; simpler structure | |

| 5-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide | Contains furan ring; different reactivity profile |

Uniqueness

What sets 3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide apart from these similar compounds is its specific combination of bromination at the third position and the sulfonamide functionality linked to a pyrimidine ring. This unique arrangement enhances its potential biological activity and reactivity compared to other compounds within this class .